N-{2-[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}acetamide
Description
N-{2-[1-(2-Cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}acetamide is a benzodiazole-derived acetamide compound featuring a cyclohexylethyl substituent on the benzodiazole nitrogen and an ethyl-acetamide side chain. The benzodiazole core is a privileged scaffold in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π stacking interactions, which are critical for binding to biological targets .
Properties
IUPAC Name |
N-[2-[1-(2-cyclohexylethyl)benzimidazol-2-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O/c1-15(23)20-13-11-19-21-17-9-5-6-10-18(17)22(19)14-12-16-7-3-2-4-8-16/h5-6,9-10,16H,2-4,7-8,11-14H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEEUREWPQNTUAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=NC2=CC=CC=C2N1CCC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}acetamide typically involves the condensation of benzimidazole derivatives with cyclohexylethyl groups under controlled conditions. One common method involves the use of acetamide as a starting material, which undergoes a series of reactions including cyclization and alkylation to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-{2-[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}acetamide can undergo various chemical reactions including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: This compound can participate in nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction can lead to the formation of simpler amine compounds .
Scientific Research Applications
N-{2-[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-{2-[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}acetamide involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to bind to various enzymes and receptors, potentially inhibiting their activity. This interaction can modulate biological processes, making it a candidate for drug development .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs of N-{2-[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}acetamide, highlighting their substituents, molecular weights, and reported activities:
Key Comparative Insights
Substituent Effects on Bioactivity :
- The cyclohexylethyl group in the target compound likely increases lipophilicity compared to smaller substituents (e.g., benzylthio in or sulfonyl in ), which may enhance blood-brain barrier penetration or target engagement in hydrophobic pockets.
- Electron-withdrawing groups (e.g., bromophenyl in or dinitrophenyl in ) are associated with enhanced antimicrobial and anticancer activities, possibly due to increased electrophilicity or redox activity.
Enzyme Inhibition Potential: Compound 7 () demonstrated elastase inhibition via its sulfamoyl and sulfonyl groups, which may interact with the enzyme’s catalytic triad . The target compound’s acetamide and benzodiazole core could similarly bind to serine proteases, though experimental validation is required.
Synthetic Flexibility :
- The target compound’s ethyl-acetamide side chain allows for straightforward derivatization, akin to the triazole-thiazole hybrids in , which were synthesized using click chemistry . This modularity supports structure-activity relationship (SAR) studies.
Thermodynamic and Spectroscopic Data :
- While the target compound lacks reported melting points or spectral data, analogs like those in and were characterized via NMR, IR, and elemental analysis, confirming purity and structural integrity . Such data are critical for reproducibility in medicinal chemistry.
Biological Activity
N-{2-[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}acetamide is a synthetic compound belonging to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C21H31N3O
- Molecular Weight : 341.499 g/mol
- IUPAC Name : this compound
- InChI Key : ZINDADNBOCUNCM-UHFFFAOYSA-N
The biological activity of this compound is largely attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, contributing to its potential anticancer effects.
- Receptor Binding : It has been reported that benzimidazole derivatives can bind with high affinity to multiple receptors, influencing various signaling pathways .
Anticancer Activity
Recent studies have demonstrated that benzimidazole derivatives exhibit significant anticancer properties. For instance:
- A study evaluated a series of benzimidazole derivatives against human lung cancer cell lines (A549, HCC827, NCI-H358) using 2D and 3D cell culture methods. The results indicated that these compounds displayed promising antitumor activity with varying IC50 values across different cell lines .
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 2.12 ± 0.21 |
| HCC827 | 5.13 ± 0.97 |
| NCI-H358 | 0.85 ± 0.05 |
These findings suggest that this compound may have similar anticancer potential due to its structural similarities with other active benzimidazole compounds.
Antimicrobial Activity
Benzimidazole derivatives have also shown antimicrobial properties. Research indicates that certain derivatives can effectively inhibit the growth of various pathogens, including E. coli and S. aureus. The mechanism often involves binding to the minor groove of DNA at AT-rich sites, which disrupts essential cellular processes .
Case Studies and Research Findings
Several studies have evaluated the biological activity of compounds within the benzimidazole class:
- Antitumor Studies : Compounds were tested against lung cancer cell lines using both 2D and 3D cultures. The results indicated higher efficacy in 2D assays compared to 3D models, highlighting the importance of testing conditions in evaluating drug efficacy .
- Antimicrobial Efficacy : A study tested various benzimidazole derivatives against bacterial strains and found significant antibacterial activity, suggesting potential applications in treating bacterial infections .
- Mechanistic Insights : Research has shown that benzimidazole derivatives can intercalate into DNA or bind selectively to DNA grooves, which may explain their anticancer and antimicrobial effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
